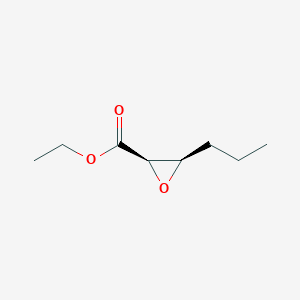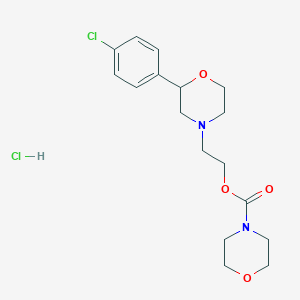
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide, also known as AHES, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide acts as a carbonic anhydrase inhibitor, which means that it inhibits the activity of the carbonic anhydrase enzyme. This enzyme plays a crucial role in various physiological processes such as acid-base regulation, respiration, and ion transport. By inhibiting its activity, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide can modulate these processes and exert its therapeutic effects.
Biochemische Und Physiologische Effekte
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis in cells. It can also improve endothelial function, reduce blood pressure, and modulate acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several advantages for lab experiments, such as its stability and solubility in water, which makes it easy to handle and administer. However, its potency and specificity can vary depending on the experimental conditions, which can affect the results.
Zukünftige Richtungen
There are several future directions for 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide research, such as exploring its potential therapeutic applications in other fields such as diabetes, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its potency and specificity. Finally, the development of more efficient synthesis methods and analogs of 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide could lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has been studied for its potential to reduce blood pressure and improve endothelial function.
Eigenschaften
CAS-Nummer |
189814-01-5 |
|---|---|
Produktname |
3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide |
Molekularformel |
C9H14N2O4S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
3-(2-amino-1-hydroxyethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O4S/c1-15-9-3-2-6(16(11,13)14)4-7(9)8(12)5-10/h2-4,8,12H,5,10H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
DFRHZLORIBBQMD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(CN)O |
Synonyme |
3-(2-AMINO-1-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


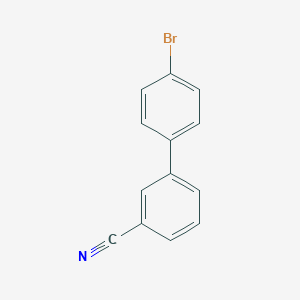


![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
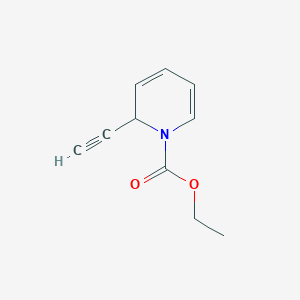
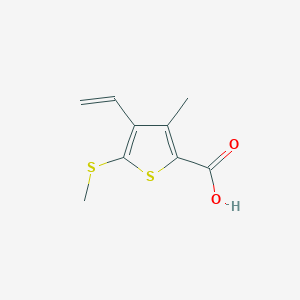

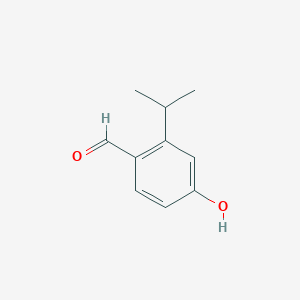
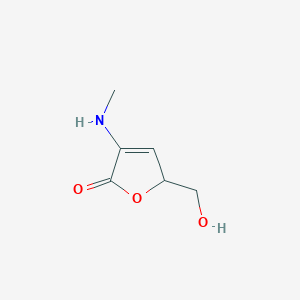
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
